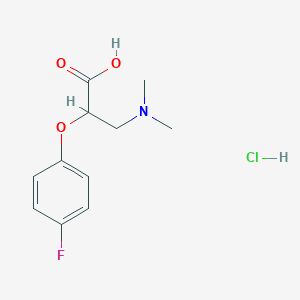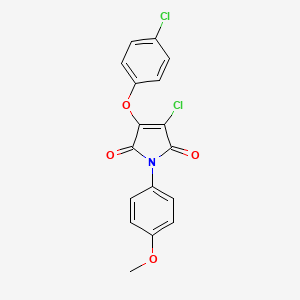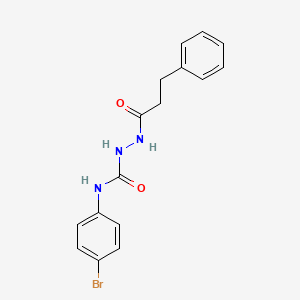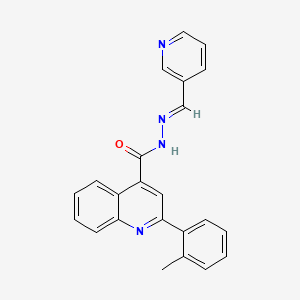![molecular formula C25H28N2O7S B5121368 N~1~,N~2~-bis(2,4-dimethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5121368.png)
N~1~,N~2~-bis(2,4-dimethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~1~,N~2~-bis(2,4-dimethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide, also known as BAY 38-3441, is a chemical compound that belongs to the class of glycine receptor antagonists. Glycine receptors are found in the central nervous system and play an important role in the inhibition of neurotransmission. BAY 38-3441 has been extensively studied for its potential applications in the field of scientific research.
Mécanisme D'action
N~1~,N~2~-bis(2,4-dimethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide 38-3441 exerts its pharmacological effects by binding to the glycine receptor and blocking the action of glycine, which is an inhibitory neurotransmitter in the central nervous system. This leads to an increase in excitability and a decrease in inhibition, which can have a variety of effects on neuronal activity and behavior.
Biochemical and Physiological Effects:
N~1~,N~2~-bis(2,4-dimethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide 38-3441 has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the release of dopamine in the striatum, which is a brain region that is involved in the regulation of movement and reward. N~1~,N~2~-bis(2,4-dimethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide 38-3441 has also been shown to increase the activity of the prefrontal cortex, which is a brain region that is involved in the regulation of attention and decision-making.
Avantages Et Limitations Des Expériences En Laboratoire
N~1~,N~2~-bis(2,4-dimethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide 38-3441 has several advantages for use in lab experiments. It is a potent and selective antagonist of the glycine receptor, which makes it a valuable tool for studying the role of glycine receptors in the central nervous system. It has also been shown to have a variety of effects on neuronal activity and behavior, which can be useful for investigating the mechanisms underlying various neurological and psychiatric disorders.
One limitation of N~1~,N~2~-bis(2,4-dimethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide 38-3441 is that it has relatively poor solubility in water, which can make it difficult to administer in certain experimental protocols. Additionally, it has been shown to have some off-target effects on other receptors, which can complicate the interpretation of experimental results.
Orientations Futures
There are several future directions for research on N~1~,N~2~-bis(2,4-dimethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide 38-3441. One area of interest is the role of glycine receptors in various neurological and psychiatric disorders, such as schizophrenia, anxiety, and depression. N~1~,N~2~-bis(2,4-dimethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide 38-3441 may be a useful tool for investigating the underlying mechanisms of these disorders and developing new treatments.
Another area of interest is the development of new glycine receptor antagonists with improved pharmacological properties, such as increased solubility and selectivity. These compounds could be useful for a variety of experimental and therapeutic applications.
Conclusion:
N~1~,N~2~-bis(2,4-dimethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide 38-3441 is a valuable tool for studying the role of glycine receptors in the central nervous system. It has been extensively studied for its potential applications in the field of scientific research and has been shown to have a variety of effects on neuronal activity and behavior. While it has some limitations, it remains a valuable tool for investigating the underlying mechanisms of various neurological and psychiatric disorders and developing new treatments.
Méthodes De Synthèse
N~1~,N~2~-bis(2,4-dimethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide 38-3441 can be synthesized using a multi-step process that involves the reaction of various chemical reagents. The first step involves the reaction of 2,4-dimethoxybenzaldehyde with p-toluenesulfonyl chloride to form the corresponding sulfonyl derivative. This is followed by the reaction of the sulfonyl derivative with N-methylglycine methyl ester to form the N-methylglycine derivative. The final step involves the reaction of the N-methylglycine derivative with 2,4-dimethoxybenzaldehyde to form N~1~,N~2~-bis(2,4-dimethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide 38-3441.
Applications De Recherche Scientifique
N~1~,N~2~-bis(2,4-dimethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide 38-3441 has been extensively studied for its potential applications in the field of scientific research. It has been shown to be a potent and selective antagonist of the glycine receptor, which makes it a valuable tool for studying the role of glycine receptors in the central nervous system. N~1~,N~2~-bis(2,4-dimethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide 38-3441 has been used in a variety of studies to investigate the effects of glycine receptor antagonists on neurotransmission, synaptic plasticity, and behavior.
Propriétés
IUPAC Name |
2-(2,4-dimethoxy-N-(4-methylphenyl)sulfonylanilino)-N-(2,4-dimethoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N2O7S/c1-17-6-10-20(11-7-17)35(29,30)27(22-13-9-19(32-3)15-24(22)34-5)16-25(28)26-21-12-8-18(31-2)14-23(21)33-4/h6-15H,16H2,1-5H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHWXHKXGDIMUAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC2=C(C=C(C=C2)OC)OC)C3=C(C=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N2O7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-dimethoxy-N-(4-methylphenyl)sulfonylanilino)-N-(2,4-dimethoxyphenyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl (2S)-[(4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}benzoyl)amino](phenyl)acetate](/img/structure/B5121285.png)
![hexyl 1-[1-(methoxycarbonyl)propyl]-2-aziridinecarboxylate](/img/structure/B5121295.png)
![[4-(dimethylamino)benzyl][2-(2,2-dimethyltetrahydro-2H-pyran-4-yl)ethyl]amine hydrochloride](/img/structure/B5121301.png)
![4-({4-[(diphenylacetyl)amino]butanoyl}amino)butanoic acid](/img/structure/B5121306.png)

![3-[(4-bromophenyl)amino]-3-(4-fluorophenyl)-1-phenyl-1-propanone](/img/structure/B5121320.png)

![2-[ethyl(3-methoxybenzoyl)amino]benzoic acid](/img/structure/B5121334.png)



![N-[3-(5-methyl-1,3,4-thiadiazol-2-yl)phenyl]-1-(3-thienylacetyl)-4-piperidinecarboxamide](/img/structure/B5121376.png)

![1-{[5-(4-chlorophenyl)-2-furyl]methyl}-3-piperidinol](/img/structure/B5121398.png)